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molecular formula C13H20N2O B8465438 (4-(2,6-Dimethylmorpholino)phenyl)methanamine

(4-(2,6-Dimethylmorpholino)phenyl)methanamine

Cat. No. B8465438
M. Wt: 220.31 g/mol
InChI Key: WYSREDZTTQWKFG-UHFFFAOYSA-N
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Patent
US06933311B2

Procedure details

4-Fluorobenzonitrile and 2,6-dimethylmorpholine were processed as described in Examples 66A and 66B to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
66B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][CH:11]1[O:16][CH:15]([CH3:17])[CH2:14][NH:13][CH2:12]1>>[CH3:17][CH:15]1[O:16][CH:11]([CH3:10])[CH2:12][N:13]([C:2]2[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=2)[CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CNCC(O1)C
Step Three
Name
66B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CC(O1)C)C1=CC=C(C=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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